REACTION_SMILES
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[CH3:20][CH2:21][OH:22].[Cl:1][c:2]1[c:3]([NH2:4])[cH:5][cH:6][cH:7][cH:8]1.[Cl:9][c:10]1[n:11][c:12]([Cl:19])[cH:13][cH:14][c:15]1[N+:16](=[O:17])[O-:18]>>[Cl:1][c:2]1[c:3]([NH:4][c:10]2[n:11][c:12]([Cl:19])[cH:13][cH:14][c:15]2[N+:16](=[O:17])[O-:18])[cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)nc1Cl
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(Cl)nc1Nc1ccccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |